1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthracenedione family, characterized by the presence of multiple amino groups and phenylpropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.
Phenylpropoxy Substitution: The phenylpropoxy groups are introduced at positions 2 and 7 through etherification reactions, often using phenylpropyl bromide or similar reagents in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and phenylpropoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted anthracenedione derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, its phenylpropoxy groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of phenylpropoxy groups at positions 2 and 7 enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
88601-77-8 |
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Molecular Formula |
C32H32N4O4 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C32H32N4O4/c33-21-17-23(39-15-7-13-19-9-3-1-4-10-19)29(35)27-25(21)31(37)26-22(34)18-24(30(36)28(26)32(27)38)40-16-8-14-20-11-5-2-6-12-20/h1-6,9-12,17-18H,7-8,13-16,33-36H2 |
InChI Key |
PZPRXGNBWCUNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OCCCC5=CC=CC=C5)N)N |
Origin of Product |
United States |
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